molecular formula C18H18F3N3O2 B3440986 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3440986
M. Wt: 365.3 g/mol
InChI Key: VPUAKYMPELBFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through various methods.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Piperazine derivatives, including structures similar to 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, have been evaluated for their antimicrobial and antifungal activities. Notably, certain derivatives demonstrated moderate to strong activities against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This suggests potential applications in developing new antimicrobial agents (Jadhav et al., 2017).

Anticancer Properties

  • Piperazine derivatives have been investigated for potential anticancer activities. In one study, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety demonstrated promising antiproliferative effects against breast cancer cells. This highlights the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).

Applications in Analgesia

  • Certain piperazine derivatives have shown significant analgesic activities. For example, compounds with the (4-substituted phenyl-1-piperazinyl)alkyl structure displayed potent analgesic properties in animal models. This suggests a potential role in developing new analgesic drugs (Manoury et al., 1979).

Antioxidant Properties

  • Some piperazine derivatives, including those similar to 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, have exhibited antioxidant properties. For instance, a study found that a specificpiperazine derivative demonstrated dose-dependent antioxidant activity in vitro. This suggests potential applications in conditions where oxidative stress plays a role (Sałat et al., 2014).

Potential as Insecticides

  • Piperazine derivatives have been explored for their use as insecticides. Studies on compounds based on the piperazine scaffold, including modifications similar to 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, revealed certain growth-inhibiting and larvicidal activities against agricultural pests, indicating their potential as novel insecticides (Cai et al., 2010).

Synthesis and Characterization in Medicinal Chemistry

  • The synthesis and characterization of piperazine derivatives are crucial in medicinal chemistry. For instance, studies on the synthesis of novel, functionalized piperazine derivatives have provided insights into their structural conformation and potential applications in bioorthogonal labeling and drug development (Mamat et al., 2016).

Cardiotropic Activity

  • New piperazine derivatives have been synthesized and evaluated for their cardiotropic activity. Research on compounds like 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, which share structural similarities with 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, demonstrated significant antiarrhythmic activity, pointing towards potential applications in cardiovascular therapeutics (Mokrov et al., 2019).

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)15-2-1-3-17(12-15)23-10-8-22(9-11-23)13-14-4-6-16(7-5-14)24(25)26/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUAKYMPELBFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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